1,3,5-Tris(bromomethyl)benzene
CAS No.: 18226-42-1
Cat. No.: VC20994883
Molecular Formula: C9H9Br3
Molecular Weight: 356.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18226-42-1 |
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Molecular Formula | C9H9Br3 |
Molecular Weight | 356.88 g/mol |
IUPAC Name | 1,3,5-tris(bromomethyl)benzene |
Standard InChI | InChI=1S/C9H9Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 |
Standard InChI Key | GHITVUOBZBZMND-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1CBr)CBr)CBr |
Canonical SMILES | C1=C(C=C(C=C1CBr)CBr)CBr |
Introduction
Chemical Identity and Structure
1,3,5-Tris(bromomethyl)benzene, also known as alpha,alpha',alpha''-tribromomesitylene, is an organobromide compound with three bromomethyl (CH₂Br) groups attached at positions 1, 3, and 5 of a benzene ring. This symmetric molecular arrangement contributes to its unique chemical reactivity and physical properties, making it valuable in numerous chemical applications.
Identification Parameters
The compound is characterized by several identifying parameters that establish its chemical identity in scientific and commercial contexts:
Parameter | Value |
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CAS Number | 18226-42-1 |
Molecular Formula | C₉H₉Br₃ |
Molecular Weight | 356.88 g/mol |
IUPAC Name | 1,3,5-tris(bromomethyl)benzene |
MDL Number | MFCD00182500 |
InChI Key | GHITVUOBZBZMND-UHFFFAOYSA-N |
PubChem CID | 530258 |
SMILES Notation | C1=C(C=C(C=C1CBr)CBr)CBr |
UN Number | 3261 |
The compound's structure features a central benzene ring with three bromomethyl substituents arranged symmetrically, providing a versatile platform for synthetic transformations in organic chemistry.
Physical and Chemical Properties
1,3,5-Tris(bromomethyl)benzene exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications in research and industrial contexts.
Physical Properties
The compound presents as a crystalline solid with the following physical attributes:
Property | Value |
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Physical State | Crystal/Crystalline Powder |
Color | Very Pale Yellow |
Melting Point | 94-99°C (typically 99°C) |
Boiling Point | 352.2±37.0°C (Predicted) |
Density | 2.005±0.06 g/cm³ (Predicted) |
These properties influence the compound's handling characteristics and stability under various environmental conditions.
Chemical Reactivity
The chemical reactivity of 1,3,5-tris(bromomethyl)benzene is primarily governed by its three bromomethyl groups, which serve as excellent leaving groups in nucleophilic substitution reactions. These reactive sites make the compound particularly useful in:
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Nucleophilic substitution reactions
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Cross-linking processes
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Polymerization reactions
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Formation of complex organic structures
The bromine atoms in the bromomethyl groups are susceptible to displacement by various nucleophiles, allowing for diverse chemical transformations and applications in organic synthesis.
Synthesis Methods
The preparation of 1,3,5-tris(bromomethyl)benzene involves specific synthetic routes that have been optimized for efficiency and yield. The most common synthetic pathway utilizes mesitylene (1,3,5-trimethylbenzene) as the starting material.
Synthesis from Mesitylene
The standard synthesis procedure involves the bromination of the methyl groups in mesitylene, as detailed below:
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Starting materials:
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Mesitylene (1,3,5-trimethylbenzene)
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N-Bromosuccinimide (NBS)
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Dibenzoyl peroxide (initiator)
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Carbon tetrachloride (solvent)
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Reaction conditions:
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Temperature: 70°C
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Duration: Approximately 6 hours
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Reflux conditions
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Procedure:
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Mesitylene (8.6 g, 71.5 mmol), NBS (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol) are combined in CCl₄ (100 ml) in a round-bottom flask.
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The reaction mixture is refluxed at 70°C for approximately 6 hours.
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After completion, the succinimide by-product is removed by filtration.
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The solvent in the filtrate is evaporated to yield pale yellow solid of 1,3,5-tris(bromomethyl)benzene.
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Yield and purity:
Analytical Characterization
The synthesized product can be characterized using spectroscopic techniques:
These spectroscopic data confirm the structure of 1,3,5-tris(bromomethyl)benzene and provide evidence of successful synthesis.
Applications and Uses
1,3,5-Tris(bromomethyl)benzene demonstrates versatility across various scientific and industrial applications, making it a valuable compound in multiple fields.
Organic Synthesis Applications
The compound serves as a critical building block in organic synthesis due to its multiple reactive sites:
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As a precursor for the synthesis of complex organic molecules
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In the preparation of dendrimer building blocks
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For creating branched and hyperbranched polymers
Materials Science Applications
In materials science, 1,3,5-tris(bromomethyl)benzene contributes to the development of advanced materials with specialized properties:
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Synthesis of brominated polymers with flame-retardant properties
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Development of porous materials with controlled architecture
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Creation of functionalized surfaces and interfaces
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Preparation of materials with specific electronic or optical properties
Biochemical and Pharmaceutical Applications
The compound has found applications in biochemical and pharmaceutical research:
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As a reagent in antibody drug research
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In the synthesis of biologically active compounds
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For creating specialized chemical probes for biological systems
Parameter | Specification |
---|---|
Purity | ≥98.0% (by GC) |
Physical Form | Crystalline powder |
Color | Very pale yellow |
Available Quantities | 1g, 5g, and bulk quantities |
Storage Conditions | Cool, dry place away from light |
Research Significance and Future Directions
Current research involving 1,3,5-tris(bromomethyl)benzene continues to expand its applications and understanding of its properties.
Current Research Areas
Ongoing research focuses on several promising directions:
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Development of novel synthetic methodologies using 1,3,5-tris(bromomethyl)benzene as a platform
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Exploration of its potential in creating specialized materials for environmental applications
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Investigation of structure-property relationships in derived materials
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Optimization of synthetic routes for improved yields and greener chemistry approaches
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